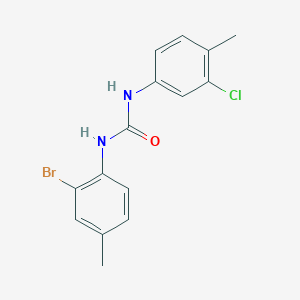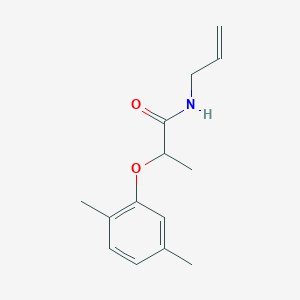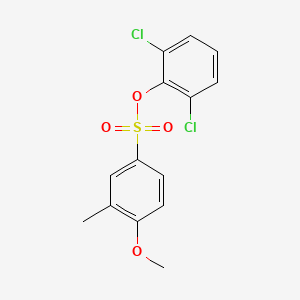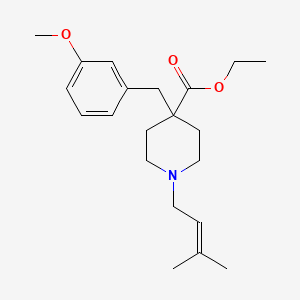![molecular formula C22H26N2O2 B4754908 N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide](/img/structure/B4754908.png)
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide
描述
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide, also known as MPAA, is a chemical compound that belongs to the class of amides. MPAA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. The inhibition of FAAH by MPAA leads to an increase in the levels of endocannabinoids, which has been implicated in a variety of physiological processes.
作用机制
The mechanism of action of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide involves the inhibition of FAAH, which is responsible for the metabolism of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which then bind to cannabinoid receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide are primarily due to the increase in the levels of endocannabinoids, which have been implicated in a variety of physiological processes such as pain, inflammation, anxiety, and depression. The analgesic effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been shown in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. The anti-inflammatory effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have been demonstrated in animal models of arthritis, colitis, and neuroinflammation. The anxiolytic and antidepressant effects of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide have also been reported in various animal models of anxiety and depression.
实验室实验的优点和局限性
The advantages of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in lab experiments include its high potency and selectivity for FAAH, which allows for precise modulation of the endocannabinoid system. However, the limitations of using N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include its potential off-target effects and the need for careful dosing to avoid toxicity.
未来方向
For the research on N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide include the development of more potent and selective FAAH inhibitors, the investigation of its therapeutic potential in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the use of N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide in combination with other drugs or therapies may enhance its therapeutic effects and reduce the potential for side effects.
科学研究应用
N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. The inhibition of FAAH by N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-3-phenylpropanamide leads to an increase in the levels of endocannabinoids, which has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
属性
IUPAC Name |
N-[4-(4-methylpiperidine-1-carbonyl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-17-13-15-24(16-14-17)22(26)19-8-10-20(11-9-19)23-21(25)12-7-18-5-3-2-4-6-18/h2-6,8-11,17H,7,12-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIWHMIHBRJLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methylpiperidin-1-yl)carbonyl]phenyl}-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-acetyl-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4754835.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B4754848.png)
![4-tert-butyl-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4754849.png)



![1,3-dimethyl-4-{[2-methyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-6-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4754876.png)
![7-[chloro(difluoro)methyl]-5-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4754884.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4754890.png)

![N-(4-fluorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B4754914.png)